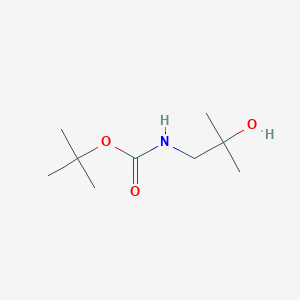

tert-Butyl 2-hydroxy-2-methylpropylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)10-6-9(4,5)12/h12H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCNEFPGRLUXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455375 | |

| Record name | tert-Butyl 2-hydroxy-2-methylpropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183059-24-7 | |

| Record name | tert-Butyl 2-hydroxy-2-methylpropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-hydroxy-2-methylpropylcarbamate

CAS Number: 183059-24-7

This technical guide provides a comprehensive overview of tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its application in the development of therapeutic agents.

Chemical and Physical Data

This compound, also known as N-Boc-1-amino-2-methyl-2-propanol, is a carbamate derivative with the molecular formula C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol .[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 183059-24-7 | [1] |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [1] |

| logP (calculated) | 1.282 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR (CDCl₃) | δ 4.82 (br, 1H), 3.30-3.35 (d, J=6.0 Hz, 1H), 3.24-3.26 (d, J=6.0 Hz, 1H), 1.44 (s, 9H), 1.37 (s, 3H), 1.35 (s, 3H) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1-amino-2-methyl-2-propanol with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the tert-butoxycarbonyl (Boc) protecting group onto the primary amine.

Reaction:

Detailed Experimental Protocol:

-

Materials:

-

1-amino-2-methyl-2-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine or Sodium Bicarbonate)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-amino-2-methyl-2-propanol (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

If using a non-aqueous base like triethylamine, add it to the solution (1.1 equivalents). If using an aqueous base like sodium bicarbonate, the reaction can be performed in a biphasic system.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture.

-

Extract the aqueous phase with the organic solvent (e.g., DCM or Ethyl Acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography if necessary.

-

This is a generalized procedure based on standard Boc-protection of amines.[2][3] Researchers should optimize the conditions for their specific requirements.

Application in Drug Discovery: Synthesis of GPR40 Agonists

This compound is a valuable building block in the synthesis of G-protein coupled receptor 40 (GPR40) agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a therapeutic target for the treatment of type 2 diabetes.[4] Agonists of this receptor stimulate glucose-dependent insulin secretion from pancreatic β-cells.[4]

Experimental Workflow: Use in GPR40 Agonist Synthesis

The following diagram illustrates a representative workflow where this compound is utilized in the multi-step synthesis of a GPR40 agonist.

Caption: Synthetic workflow for a GPR40 agonist.

GPR40 Signaling Pathway

The activation of GPR40 by an agonist initiates a cascade of intracellular events in pancreatic β-cells, ultimately leading to insulin secretion. The signaling pathway is primarily mediated through the Gq alpha subunit of the G-protein.

Caption: GPR40 signaling pathway in pancreatic β-cells.

Mechanism of Action:

-

A GPR40 agonist binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.

-

This activation leads to the stimulation of the Gq alpha subunit of the associated G-protein.

-

The activated Gq protein stimulates phospholipase C (PLC).

-

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

The increase in intracellular Ca²⁺ concentration is a primary trigger for the fusion of insulin-containing vesicles with the plasma membrane, resulting in insulin exocytosis.

-

DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which further potentiates insulin secretion.

This glucose-dependent mechanism of action makes GPR40 agonists a promising therapeutic strategy for type 2 diabetes, as they are less likely to cause hypoglycemia compared to other insulin secretagogues.[4]

References

tert-Butyl 2-hydroxy-2-methylpropylcarbamate chemical properties

An In-depth Technical Guide to tert-Butyl 2-hydroxy-2-methylpropylcarbamate

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, and expected spectral data for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a carbamate derivative that serves as a useful building block in organic synthesis. Its chemical structure incorporates a bulky tert-butoxycarbonyl (Boc) protecting group, which is common in peptide synthesis and the development of complex organic molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 189.25 g/mol | --INVALID-LINK--[1] |

| CAS Number | 183059-24-7 | --INVALID-LINK--[1] |

| Physical Form | Liquid | --INVALID-LINK--[2] |

| Purity | ≥98% | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | --INVALID-LINK--[1] |

| LogP (calculated) | 1.282 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |

| Rotatable Bonds | 2 | --INVALID-LINK--[1] |

| Storage Temperature | Room Temperature | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis of this compound

This procedure details the N-protection of 1-amino-2-methyl-2-propanol.

Materials:

-

1-amino-2-methyl-2-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-amino-2-methyl-2-propanol (1.0 equivalent) in anhydrous dichloromethane. The concentration should be approximately 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add triethylamine or DIPEA (1.1 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Spectral Data Analysis

While a complete set of experimentally-derived spectra for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following characteristic signals:

-

A singlet integrating to 9 protons around δ 1.45 ppm, corresponding to the tert-butyl group.

-

A singlet for the hydroxyl proton, which may be broad and its chemical shift will be concentration-dependent.

-

A singlet integrating to 6 protons for the two methyl groups at the 2-position.

-

A doublet for the methylene protons adjacent to the carbamate nitrogen.

-

A broad signal for the N-H proton of the carbamate.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display signals for each of the unique carbon atoms:

-

A signal around δ 28.5 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal for the quaternary carbon bearing the hydroxyl and two methyl groups.

-

A signal for the methylene carbon adjacent to the carbamate nitrogen.

-

A signal for the two equivalent methyl carbons at the 2-position.

-

A signal for the carbonyl carbon of the carbamate group around δ 156 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

-

An N-H stretching band around 3300 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹.

-

A strong C=O stretching band for the carbamate carbonyl group, expected around 1680-1700 cm⁻¹.

-

C-O stretching bands in the fingerprint region.

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to show a protonated molecular ion [M+H]⁺ at m/z 190.14. Fragmentation may involve the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.

Safety and Handling

As with any chemical, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Applications in Research and Development

This compound is primarily used as a synthetic intermediate. The Boc-protected amine allows for selective reactions at other functional groups within a molecule. The hydroxyl group can be further functionalized, for example, through oxidation, esterification, or etherification, making this compound a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The Boc group can be readily removed under acidic conditions, deprotecting the amine for subsequent reactions.

References

Unveiling the Molecular Weight of Tert-Butyl 2-hydroxy-2-methylpropylcarbamate: A Technical Overview

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This technical guide provides a detailed breakdown of the molecular weight of tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a compound of interest in various research and development applications.

Molecular Composition and Weight

The molecular formula for this compound has been identified as C₉H₁₉NO₃[1]. The molecular weight of this compound is a critical parameter for a multitude of experimental and theoretical applications, including stoichiometry, reaction kinetics, and computational modeling.

The calculation of the molecular weight is derived from the sum of the atomic weights of its constituent atoms. The atomic weights of carbon, hydrogen, nitrogen, and oxygen are approximately 12.011 amu, 1.008 amu, 14.007 amu, and 15.999 amu, respectively[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16].

Based on its molecular formula, the molecular weight of this compound is calculated as follows:

(9 x 12.011) + (19 x 1.008) + (1 x 14.007) + (3 x 15.999) = 108.099 + 19.152 + 14.007 + 47.997 = 189.255 amu

This calculated value is consistent with the molecular weight of 189.25 provided by chemical suppliers[1][17].

For clarity and ease of comparison, the elemental composition and contribution to the overall molecular weight are summarized in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 189.255 |

Experimental and Methodological Considerations

The determination of a compound's molecular weight is a foundational aspect of chemical analysis. While the value provided here is based on the standard atomic weights of the constituent elements, experimental verification is often necessary for regulatory and quality control purposes. Techniques such as mass spectrometry are routinely employed to confirm the molecular weight of synthesized or isolated compounds. A detailed protocol for such an analysis would typically involve the preparation of a dilute solution of the analyte, followed by its introduction into the mass spectrometer. The instrument then ionizes the molecules and separates them based on their mass-to-charge ratio, providing a precise measurement of the molecular weight.

As this document focuses on the intrinsic molecular property of this compound, detailed signaling pathways or complex experimental workflows are not applicable. The provided data represents a fundamental physicochemical characteristic of the molecule.

Logical Relationship of Molecular Weight Calculation

To visually represent the straightforward logic behind the molecular weight calculation, the following diagram is provided.

Figure 1. Logical workflow for calculating the molecular weight of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. fiveable.me [fiveable.me]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Atomic/Molar mass [westfield.ma.edu]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 16. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 183059-24-7|this compound|BLD Pharm [bldpharm.com]

Elucidation of the Molecular Structure: A Technical Guide to tert-Butyl 2-hydroxy-2-methylpropylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of tert-Butyl 2-hydroxy-2-methylpropylcarbamate. Due to the limited availability of direct experimental data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to predict its characteristic features. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Properties

This compound is a carbamate derivative with the molecular formula C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol .[1] Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to a 2-amino-2-methyl-1-propanol backbone.

| Identifier | Value | Reference |

| CAS Number | 183059-24-7 | [1] |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 | [1] |

| SMILES | O=C(OC(C)(C)C)NCC(C)(O)C | [1] |

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of 1-amino-2-methyl-2-propanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This reaction is a standard method for the introduction of the Boc protecting group onto an amine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-amino-2-methyl-2-propanol (1.0 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 equivalents) at 0 °C.

-

Reaction Execution: Allow the reaction mixture to stir and warm to room temperature over a period of 2-4 hours.

-

Work-up: Upon completion, the reaction mixture is typically washed with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated aqueous sodium bicarbonate to neutralize the acid, and finally with brine.

-

Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.20 | d, J ≈ 6.0 Hz | 2H | -NH-CH₂ - |

| ~ 2.50 | br s | 1H | -OH |

| ~ 1.45 | s | 9H | -C(CH₃ )₃ |

| ~ 1.25 | s | 6H | -C(CH₃ )₂-OH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.0 | C =O (carbamate) |

| ~ 79.5 | -C (CH₃)₃ |

| ~ 71.0 | -C (CH₃)₂-OH |

| ~ 50.0 | -NH-C H₂- |

| ~ 28.5 | -C(C H₃)₃ |

| ~ 27.0 | -C(C H₃)₂-OH |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3400 (broad) | O-H | Alcohol stretching |

| ~ 3350 | N-H | Carbamate stretching |

| ~ 2970 | C-H | Alkane stretching |

| ~ 1690 | C=O | Carbamate stretching |

| ~ 1160 | C-O | Ester stretching |

Mass Spectrometry (MS)

Mass spectrometry would likely be performed using electrospray ionization (ESI).

| m/z | Ion |

| 190.14 | [M+H]⁺ |

| 212.12 | [M+Na]⁺ |

| 134.10 | [M - C₄H₉O]⁺ (loss of tert-butoxy group) |

| 116.09 | [M - C₄H₉O₂]⁺ (loss of Boc group) |

Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, structural elucidation of this compound. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for researchers working with this compound. Experimental verification of the data presented herein is recommended for definitive characterization. The information is intended to facilitate further research and application in drug discovery and development processes.

References

Synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for tert-butyl 2-hydroxy-2-methylpropylcarbamate, a valuable intermediate in organic synthesis and drug development. This document provides a comprehensive overview of the synthetic route, a detailed experimental protocol, and expected quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc anhydride). This reaction selectively protects the more nucleophilic amino group over the hydroxyl group, yielding the desired carbamate.

The reaction proceeds by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, with tert-butanol and carbon dioxide as the byproducts. The evolution of carbon dioxide gas helps to drive the reaction to completion.

Starting Materials:

-

2-Amino-2-methyl-1-propanol

-

Di-tert-butyl dicarbonate (Boc)₂O

Reagents and Solvents:

-

A suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol.

-

Optionally, a mild base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) can be used to facilitate the reaction, although it often proceeds efficiently without a base.

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of this compound.

Materials:

-

2-Amino-2-methyl-1-propanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-methyl-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM dropwise at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-Amino-2-methyl-1-propanol |

| Reagent | Di-tert-butyl dicarbonate |

| Molar Ratio (Amine:Boc₂O) | 1 : 1.05-1.2 |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 85 - 95% |

| Purification Method | Aqueous work-up, Column Chromatography (if necessary) |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of N-Boc protection of an amine with di-tert-butyl dicarbonate.

Spectroscopic Analysis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a carbamate derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of published, consolidated spectroscopic data for this specific compound, this document outlines the predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It serves as a practical resource for researchers involved in the synthesis, identification, and characterization of this molecule, offering detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate the confirmation of the compound's identity and purity in a laboratory setting.

Introduction

This compound (CAS No. 183059-24-7) is an organic molecule featuring a carbamate functional group, a tertiary alcohol, and a bulky tert-butyl group.[1] The molecular formula is C₉H₁₉NO₃, and it has a molecular weight of 189.25 g/mol .[1] The unique combination of these structural elements imparts specific chemical and physical properties that are of interest in various fields, including as a potential intermediate in the synthesis of more complex molecules in drug development. Accurate and thorough spectroscopic analysis is paramount for the unambiguous identification and quality control of this compound. This guide details the expected outcomes from key spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally similar compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C-O- | ~1.45 | Singlet | 9H |

| -NH- | ~5.0 (broad) | Singlet | 1H |

| -CH₂- | ~3.20 | Doublet | 2H |

| (CH₃)₂C-OH | ~1.25 | Singlet | 6H |

| -OH | ~2.5 (broad) | Singlet | 1H |

Note: The chemical shifts of N-H and O-H protons are highly dependent on concentration and temperature and may exchange with deuterium in solvents like D₂O.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~156 |

| (C H₃)₃C-O- | ~79 |

| (C H₃)₃C-O- | ~28 |

| -C H₂- | ~50 |

| (C H₃)₂C-OH | ~71 |

| (C H₃)₂C-OH | ~27 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Alcohol) | 3600-3200 (broad) | Stretching |

| N-H (Carbamate) | 3450-3300 (sharp) | Stretching |

| C-H (Alkyl) | 2980-2850 | Stretching |

| C=O (Carbamate) | 1715-1680 | Stretching |

| C-O (Ester/Alcohol) | 1250-1050 | Stretching |

| N-H | 1540-1510 | Bending |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₃]⁺ |

| 134 | [M - C(CH₃)₃]⁺ |

| 116 | [M - C(CH₃)₃ - H₂O]⁺ |

| 102 | [M - C(CH₃)₃ - O]⁺ |

| 59 | [(CH₃)₂COH]⁺ |

| 57 | [C(CH₃)₃]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis and Purification (Illustrative)

A plausible synthetic route to this compound involves the reaction of 1-amino-2-methyl-2-propanol with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a mild base such as triethylamine.

-

Reaction Setup: In a round-bottom flask, dissolve 1-amino-2-methyl-2-propanol (1 equivalent) in THF.

-

Reagent Addition: Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although modern spectrometers can also reference the residual solvent peak.[3]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): If the compound is a viscous oil or low-melting solid, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

-

Sample Preparation (KBr Pellet): If the compound is a solid, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.[6] Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[7] Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS)

Given the presence of polar hydroxyl and amine functional groups, derivatization may be necessary for optimal analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to improve volatility and thermal stability.[8]

-

Sample Preparation (Derivatization - optional but recommended): To a small, dry sample vial, add approximately 1 mg of the compound. Add a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a solvent like pyridine or acetonitrile. Heat the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

-

GC-MS System: Use a GC system equipped with a capillary column suitable for polar molecules (e.g., a wax-type polyethylene glycol stationary phase).[9]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample (derivatized or underivatized in a suitable solvent) into the GC inlet.

-

Chromatography: Use a temperature program that allows for the separation of the analyte from any impurities or solvent peaks. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

-

Mass Spectrometry: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using Electron Impact ionization at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. By presenting predicted data alongside detailed, generalized experimental protocols, it equips researchers, scientists, and drug development professionals with the necessary information to confidently synthesize, purify, and characterize this compound. The provided workflows and data tables serve as a valuable reference for ensuring the structural integrity and purity of this compound in research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. benchchem.com [benchchem.com]

- 8. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC/MS analysis of small polar volatile molecules - Chromatography Forum [chromforum.org]

Technical Guide: Safety and Handling of tert-Butyl 2-hydroxy-2-methylpropylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl 2-hydroxy-2-methylpropylcarbamate (CAS No. 183059-24-7). The information herein is compiled from available safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Properties

| Property | Value | Source |

| CAS Number | 183059-24-7 | ChemScene |

| Molecular Formula | C₉H₁₉NO₃ | ChemScene[1] |

| Molecular Weight | 189.25 g/mol | ChemScene[1] |

| Synonyms | tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

| Storage Temperature | Room temperature | ChemScene[1] |

Computational Data

| Metric | Value | Source |

| LogP | 1.282 | ChemScene[1] |

| H-Bond Acceptors | 3 | ChemScene[1] |

| H-Bond Donors | 2 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Hazard Identification and Classification

Based on available data, this compound is classified as follows:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and ensure laboratory safety.

Safe Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]

-

Ingestion: Do not eat, drink, or smoke when using this product.

Storage Conditions

-

Container: Keep the container tightly closed in a dry and cool place.[3]

-

Incompatibilities: Store away from incompatible materials. Although specific incompatibility data for this compound is limited, avoid strong oxidizing agents as a general precaution.

Emergency and First-Aid Measures

| Exposure Route | First-Aid Procedure |

| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| If Inhaled | Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Personal Protective Equipment (PPE) Specifications

| Body Part | Equipment | Specifications |

| Eyes | Safety glasses with side-shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. |

| Body | Laboratory coat | Standard lab coat to protect against splashes. |

| Respiratory | Fume hood or ventilated enclosure | Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. |

Experimental Protocols

Detailed experimental safety data for this compound is not publicly available. The following are generalized protocols for the types of studies that would be conducted to determine the GHS classifications. These are based on OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

-

Objective: To determine the acute oral toxicity (LD50) of the substance.

-

Methodology: A single animal (typically a female rodent) is dosed at a starting level just below the best preliminary estimate of the LD50.

-

Observation: The animal is observed for signs of toxicity for up to 14 days.

-

Dosage Adjustment: If the animal survives, a second animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

-

Endpoint: The test is complete when a stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.

Acute Dermal Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single animal (typically a rabbit).

-

Exposure: The test substance is held in contact with the skin for up to 4 hours.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Acute Eye Irritation/Corrosion (OECD 405)

-

Objective: To determine the potential for the substance to cause serious eye damage or irritation.

-

Methodology: A small amount of the substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of a single animal (typically a rabbit). The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Scoring: The cornea, iris, and conjunctivae are scored for the severity of any lesions.

-

Classification: The substance is classified based on the persistence and severity of the observed eye effects.

Visualized Workflows

Caption: Figure 1: Safe Handling and Storage Workflow

Caption: Figure 2: Emergency Response Workflow

References

The Multifaceted Biological Activities of Carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate derivatives, organic compounds derived from carbamic acid, represent a versatile class of molecules with a broad spectrum of biological activities. Their ability to interact with various biological targets has led to their widespread use as insecticides, herbicides, fungicides, and therapeutic agents for a range of diseases.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of carbamate derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The chemical and proteolytic stability of carbamates, along with their ability to permeate cell membranes, makes them a significant structural motif in modern drug discovery and medicinal chemistry.[1][2][4]

Core Biological Activities and Mechanisms of Action

The biological effects of carbamate derivatives are diverse, stemming from their ability to interact with and modulate the activity of various enzymes and receptors.

Insecticidal Activity: Acetylcholinesterase Inhibition

The primary mechanism of action for most carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[5][6][7] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[8] By inhibiting AChE, carbamates cause an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[9] This inhibition is typically reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme, making carbamates generally less toxic to mammals than organophosphates, which cause irreversible inhibition.[6][10]

Signaling Pathway of Acetylcholinesterase Inhibition by Carbamates

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Comparative Evaluation of the Anticonvulsant Profile, Carbonic-Anhydrate Inhibition and Teratogenicity of Novel Carbamate Derivatives of Branched Aliphatic Carboxylic Acids with 4-Aminobenzensulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. extension.psu.edu [extension.psu.edu]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. epa.gov [epa.gov]

- 6. benchchem.com [benchchem.com]

- 7. Syntheses and evaluation of anticonvulsant activity of novel branched alkyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.flvc.org [journals.flvc.org]

- 10. High lethality and minimal variation after acute self-poisoning with carbamate insecticides in Sri Lanka – implications for global suicide prevention - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of tert-Butyl 2-hydroxy-2-methylpropylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the primary amine of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O). This document outlines the reaction procedure, purification methods, and comprehensive characterization data to ensure reproducibility and high purity of the final product. This protocol is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Introduction

tert-Butyl carbamates, commonly known as Boc-protected amines, are fundamental intermediates in modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of amines under a wide range of reaction conditions and can be readily removed under mild acidic conditions. The target molecule, this compound, incorporates both a protected amine and a hydroxyl group, making it a versatile building block for further chemical transformations. This protocol details a reliable and efficient method for its preparation.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-2-methyl-1-propanol on the carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in a suitable organic solvent.

Caption: General reaction scheme for the synthesis.

Experimental Protocol

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 2-Amino-2-methyl-1-propanol | ≥99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Acros Organics |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | J.T. Baker |

| Brine | Saturated Aqueous Solution | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | EMD Millipore |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Ethyl Acetate | HPLC Grade | Honeywell |

| Hexanes | HPLC Grade | Avantor |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-methyl-1-propanol (5.0 g, 56.1 mmol). Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (13.4 g, 61.7 mmol, 1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a low Rf value, while the product will have a higher Rf.

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a colorless to pale yellow oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 40% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.

Data Presentation

| Parameter | Value |

| Yield | 9.8 g (92%) |

| Appearance | White solid |

| Melting Point | 68-70 °C |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.85 (s, 1H, NH), 3.45 (s, 1H, OH), 3.16 (d, J = 6.4 Hz, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.20 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 157.2, 79.4, 71.1, 55.4, 28.4, 25.0 |

| FTIR (KBr, cm⁻¹) | 3420 (O-H), 3350 (N-H), 2975, 2930 (C-H), 1685 (C=O), 1520, 1170 |

| Mass Spectrometry (ESI+) | m/z 190.14 [M+H]⁺, 212.12 [M+Na]⁺ |

Visualization of Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. The detailed experimental procedure and comprehensive characterization data will be a valuable resource for researchers in the pharmaceutical and chemical industries, facilitating the efficient production of this important synthetic intermediate.

tert-Butyl 2-hydroxy-2-methylpropylcarbamate as a protecting group in peptide synthesis

Application Notes and Protocols: The Hmp-Boc Protecting Group in Peptide Synthesis

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the choice of amine protecting groups is paramount to achieving high-yield, high-purity peptides. The tert-butyloxycarbonyl (Boc) group is a cornerstone of orthogonal protection strategies, prized for its stability under a wide range of conditions and its clean removal with moderate acids. This document describes the application and protocols for a specialized, hydroxyl-functionalized carbamate protecting group: tert-Butyl 2-hydroxy-2-methylpropylcarbamate , which we will refer to by the acronym Hmp-Boc .

The Hmp-Boc group is structurally analogous to the standard Boc group but features a tertiary alcohol moiety. This modification is hypothesized to alter the group's physicochemical properties, potentially influencing its acid lability, solubility, and cleavage kinetics. These notes provide a comprehensive overview and detailed protocols for researchers and drug development professionals interested in exploring the Hmp-Boc group as an alternative to traditional protecting groups in specialized peptide synthesis applications.

Potential Advantages and Disadvantages

The unique structure of the Hmp-Boc group suggests several potential benefits and drawbacks compared to the standard Boc group.

| Feature | Potential Advantages | Potential Disadvantages |

| Hydroxyl Group | - Increased polarity of the protected amino acid, potentially improving solubility in certain solvents. - May allow for further functionalization or on-resin analytics. | - The hydroxyl group may require its own protection in certain synthetic routes, adding complexity. - Could lead to undesired side reactions under specific coupling or cleavage conditions. |

| Steric Hindrance | - The bulky 2-hydroxy-2-methylpropyl structure may offer robust protection of the N-terminus. | - Increased steric bulk might slightly reduce coupling efficiency compared to smaller groups. |

| Acid Lability | - The tertiary alcohol may influence the electronic properties of the carbamate, potentially fine-tuning the acid concentration required for cleavage. | - Cleavage mechanism might be more complex, with a higher risk of side-product formation (e.g., dehydration of the hydroxyl group). |

Experimental Protocols

Protocol 1: Synthesis of Hmp-Boc Protected Amino Acids

This protocol outlines a representative method for the N-protection of an amino acid with the Hmp-Boc group, starting from the synthesis of the chloroformate precursor.

A. Synthesis of tert-Butyl 2-hydroxy-2-methylpropyl Chloroformate

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1-dimethyl-2-hydroxyethylamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Phosgene: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM via the dropping funnel over 30 minutes. Caution: Triphosgene is highly toxic. This step must be performed in a certified fume hood with appropriate personal protective equipment.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Work-up: The resulting chloroformate solution is typically used immediately in the next step without purification.

B. N-Protection of an Amino Acid (e.g., Alanine)

-

Dissolution: Dissolve Alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium carbonate (2.5 eq) and stir until a clear solution is obtained.

-

Cooling: Cool the amino acid solution to 0 °C in an ice bath.

-

Addition of Chloroformate: Slowly add the freshly prepared chloroformate solution from step A over 30 minutes.

-

Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.

-

Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Hmp-Boc-Alanine-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Hmp-Boc-Amino Acids

This protocol describes a standard cycle for incorporating an Hmp-Boc protected amino acid into a growing peptide chain on a solid support (e.g., Merrifield resin).

-

Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Remove the existing N-terminal protecting group (e.g., Fmoc) with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Coupling:

-

Pre-activate the Hmp-Boc-amino acid (3.0 eq) with a coupling reagent such as HBTU (2.9 eq) and a base like DIPEA (6.0 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 2 hours.

-

Monitor coupling completion with a Kaiser test.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Hmp-Boc Group and Resin

This protocol details the final step of cleaving the Hmp-Boc group and releasing the synthesized peptide from the resin.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying and Purification: Dry the peptide pellet under a vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data (Illustrative)

The following tables present hypothetical, yet plausible, data from experiments designed to characterize the performance of the Hmp-Boc protecting group.

Table 1: Hmp-Boc Cleavage Efficiency in Various Acidic Conditions

| Reagent | Concentration | Time (min) | Cleavage Efficiency (%) |

| TFA | 95% (in DCM) | 120 | >99% |

| TFA | 50% (in DCM) | 120 | 95% |

| TFA | 25% (in DCM) | 120 | 78% |

| HCl | 4M (in Dioxane) | 180 | 92% |

Table 2: Comparison of Coupling Efficiency

| Protected Amino Acid | Coupling Time (hr) | Kaiser Test Result | Crude Peptide Purity (%) |

| Hmp-Boc-Ala-OH | 2 | Negative | 91% |

| Boc-Ala-OH | 1.5 | Negative | 94% |

| Fmoc-Ala-OH | 1.5 | Negative | 95% |

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Caption: Synthesis workflow for Hmp-Boc protected amino acids.

Caption: The cycle of Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for peptide cleavage and purification.

Application of tert-Butyl 2-hydroxy-2-methylpropylcarbamate in Pharmaceutical Synthesis: A Proxy Approach Using N-Boc-2-amino-2-methyl-1-propanol

Introduction

This document provides detailed application notes and protocols for the synthesis and utilization of N-Boc-2-amino-2-methyl-1-propanol as a versatile building block. Its primary application highlighted here is in the synthesis of chiral auxiliaries, which are instrumental in controlling stereochemistry in the synthesis of complex pharmaceutical intermediates.[][4]

Core Application: Synthesis of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to guide the formation of a desired stereoisomer.[][4] The sterically demanding nature of the 2-amino-2-methyl-1-propanol backbone makes its derivatives effective in inducing facial selectivity in various chemical transformations.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-amino-2-methyl-1-propanol

This protocol describes the Boc-protection of 2-amino-2-methyl-1-propanol.

Reaction Scheme:

Materials:

-

2-Amino-2-methyl-1-propanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in methanol or dichloromethane.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield N-Boc-2-amino-2-methyl-1-propanol as a white solid.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-2-methyl-1-propanol | [5][6] |

| Reagent | Di-tert-butyl dicarbonate | [] |

| Solvent | Methanol or DCM | [] |

| Yield | 85-95% | [1] |

| Purity | >98% (after chromatography) | [1] |

Workflow for the Synthesis of N-Boc-2-amino-2-methyl-1-propanol:

Caption: Synthesis workflow for N-Boc-2-amino-2-methyl-1-propanol.

Protocol 2: Application in the Synthesis of a Chiral Oxazolidinone Auxiliary

This protocol demonstrates the use of N-Boc-2-amino-2-methyl-1-propanol in the preparation of a chiral oxazolidinone, a class of powerful chiral auxiliaries.

Reaction Scheme:

Note: This is a representative reaction. The actual synthesis of Evans-type auxiliaries often starts from amino acids.[8] A more direct application of the title compound would be its conversion to a chiral ligand or a sterically hindered base.

Illustrative Application Workflow:

The following diagram illustrates the logical flow of how a Boc-protected amino alcohol like N-Boc-2-amino-2-methyl-1-propanol can be utilized in the synthesis of a chiral intermediate.

Caption: Application of a Boc-protected amino alcohol in asymmetric synthesis.

Signaling Pathways and Logical Relationships

While the direct modulation of a signaling pathway by tert-Butyl 2-hydroxy-2-methylpropylcarbamate is not documented, its role as a building block for bioactive molecules can be represented in a logical diagram. The final pharmaceutical agent synthesized using this or an analogous building block would then interact with a specific biological target.

Logical Relationship in Drug Development:

Caption: Logical flow from building block to therapeutic effect.

Conclusion

This compound, and more broadly, sterically hindered Boc-protected amino alcohols like N-Boc-2-amino-2-methyl-1-propanol, are valuable precursors in pharmaceutical synthesis. Their utility lies in their ability to introduce chirality and provide a stable, yet readily cleavable, protected amine. These features are highly desirable in the construction of complex, enantiomerically pure drug candidates. The protocols and data presented, using a close structural analogue, provide a framework for researchers and drug development professionals to understand and potentially utilize this class of compounds in their synthetic endeavors. Further research into the specific applications of the title compound may reveal its unique contributions to medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Experimental procedure for Boc protection using tert-Butyl 2-hydroxy-2-methylpropylcarbamate

Application Notes and Protocols for Amine Protection via tert-Butoxycarbonylation

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robust stability across a range of chemical conditions and its facile, selective removal under mild acidic conditions. While various reagents can be utilized for the introduction of the Boc group, the most common and well-documented method involves the use of di-tert-butyl dicarbonate (Boc₂O). This document provides a detailed experimental protocol for the Boc protection of amines using this standard reagent.

Reaction Mechanism

The Boc protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc₂O molecule. This forms a tetrahedral intermediate which subsequently collapses, yielding the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[1] The formation of gaseous CO₂ provides a thermodynamic driving force for the reaction.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various conditions reported for the N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate, highlighting the versatility of this transformation.

| Entry | Substrate Type | Reagents and Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 1 | Various Amines | (Boc)₂O, Base (e.g., NaOH, DMAP) | Water, THF, Acetonitrile | Room Temperature or 40°C | Flexible | High | |

| 2 | Structurally Diverse Amines | (Boc)₂O, Yttria-Zirconia based Lewis acid | Dry Acetonitrile | Room Temperature | Short | Excellent | |

| 3 | Various Amines | (Boc)₂O | Water-Acetone | Room Temperature | 8-12 min | Good to Excellent | |

| 4 | Aliphatic Diamines | tert-Butyl phenyl carbonate | Absolute EtOH | Reflux (max 80°C) | 18 h | 51% | [2] |

| 5 | Various Amines | (Boc)₂O, Triethylamine (TEA) or DIPEA | H₂O/THF (2:1) | 0°C to Room Temperature | ~6 h | Not specified | [3] |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Boc protection of a generic primary or secondary amine using di-tert-butyl dicarbonate.

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium hydroxide (NaOH), or Sodium bicarbonate (NaHCO₃)) (1.5 - 3.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or 1,4-Dioxane)

-

Deionized water

-

Brine solution (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine substrate in the chosen anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base to the stirred solution of the amine. If the reaction is exothermic, it is advisable to cool the reaction mixture in an ice bath before and during the addition of the base.

-

Addition of Di-tert-butyl dicarbonate: To the stirred solution, add di-tert-butyl dicarbonate portion-wise or as a solution in the reaction solvent. The addition should be performed at 0°C if the reaction is known to be highly exothermic.[3]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

-

Work-up:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

-

Visualizations

Reaction Signaling Pathway

The following diagram illustrates the general mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.

Caption: Mechanism of Amine Boc Protection.

Experimental Workflow

The diagram below outlines the general workflow for the experimental procedure of Boc protection.

Caption: Boc Protection Experimental Workflow.

References

Application Notes and Protocols for the Deprotection of tert-Butyl 2-hydroxy-2-methylpropylcarbamate

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1] The deprotection of tert-butyl 2-hydroxy-2-methylpropylcarbamate to yield 1-amino-2-methylpropan-2-ol is a critical step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. This document provides detailed experimental conditions and protocols for this transformation, primarily focusing on the use of trifluoroacetic acid (TFA).

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA follows an acid-catalyzed hydrolysis mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to produce the free amine and carbon dioxide.[1][2] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]

Experimental Conditions

The deprotection of this compound is typically achieved using a solution of trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM). The reaction conditions can be varied to optimize the yield and purity of the final product.

Table 1: Summary of Experimental Conditions for Boc Deprotection

| Parameter | Condition | Notes | Reference |

| Reagent | Trifluoroacetic acid (TFA) | A strong acid that effectively cleaves the Boc group. | [1][3][4] |

| Solvent | Dichloromethane (DCM) | A common solvent for this reaction. | [1][3] |

| TFA Concentration | 25% - 50% (v/v) in DCM | Higher concentrations can lead to faster reactions. | [3] |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0°C and then allowed to warm to room temperature.[1] | [1][3] |

| Reaction Time | 1 - 18 hours | Reaction progress should be monitored by TLC or LC-MS. | [1][3] |

| Work-up | Neutralization with base | Typically involves washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). | [1][3] |

Detailed Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection

This protocol is a general method for the deprotection of Boc-protected amines using TFA in DCM.[1]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA dropwise to the stirred solution. A typical concentration of TFA is 25-50% (v/v) relative to the DCM.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[1]

-

Redissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.

-

Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution.[1][3]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The resulting amine can be further purified by techniques such as crystallization or chromatography if necessary.

Protocol 2: Alternative Deprotection and Work-up

This protocol provides an alternative work-up procedure that may be useful in certain cases.[5]

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the excess TFA.[5]

-

Dissolve the resulting viscous oil in a minimal amount of chloroform or DCM.[5]

-

Pour the solution into a larger volume of diethyl ether and stir. This may cause the product to precipitate.[5]

-

Filter the precipitate, wash it with diethyl ether, and dry it under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.

Visualizing the Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Caption: General workflow for the deprotection of this compound.

Safety Precautions

-

Trifluoroacetic acid is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

The reaction generates carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.[2]

-

Neutralization of TFA with sodium bicarbonate is an exothermic reaction and releases CO₂. Perform this step slowly and with caution.[1]

References

Application Notes and Protocols for tert-Butyl 2-hydroxy-2-methylpropylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols regarding the synthesis and reaction mechanism of tert-butyl 2-hydroxy-2-methylpropylcarbamate, a key building block in modern organic synthesis. Also known as N-Boc-2-amino-2-methyl-1-propanol, this compound features a sterically hindered amino alcohol scaffold with a versatile tert-butyloxycarbonyl (Boc) protecting group.[1][2][3] Its unique structure makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of peptide synthesis and drug discovery.[1][2][4] These notes offer a comprehensive overview of its synthesis, reaction mechanism, and a detailed experimental protocol for its preparation and subsequent use.

Introduction

This compound is a carbamate-protected amino alcohol that serves as a crucial synthon for introducing the 1,2-amino alcohol motif into target molecules.[3] The Boc protecting group is of significant importance in organic chemistry due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[5] This orthogonality allows for selective chemical transformations at other functional groups within a molecule. The primary alcohol and the protected secondary amine on a tertiary carbon in this compound offer two distinct points for chemical modification, making it a versatile building block for creating diverse molecular architectures.[2][3]

Reaction Mechanism: Synthesis of this compound

The synthesis of this compound is achieved through the Boc-protection of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism without a base:

-

The lone pair of electrons on the nitrogen atom of 2-amino-2-methyl-1-propanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate.[1][4]

-

The tetrahedral intermediate is unstable and collapses. The C-O bond of the leaving group cleaves, resulting in the formation of the Boc-protected amine and a tert-butyl carbonate anion.[1]

-

The tert-butyl carbonate anion is a relatively strong base and deprotonates the newly formed positively charged amine, yielding the final product and tert-butyl bicarbonate.[1]

-

The unstable tert-butyl bicarbonate then decomposes into carbon dioxide (CO₂) gas and tert-butanol.[1]

Mechanism with a base (e.g., Triethylamine - TEA):

The presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), can accelerate the reaction.

-

The initial nucleophilic attack of the amine on the (Boc)₂O occurs as described above, forming the tetrahedral intermediate.

-